molecular formula C5H12N2S B025515 2-Amino-3-methylbutanethioamide CAS No. 111013-83-3

2-Amino-3-methylbutanethioamide

Cat. No.: B025515
CAS No.: 111013-83-3
M. Wt: 132.23 g/mol
InChI Key: LEHCWSCJPWLNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methylbutanethioamide is an organic compound with the molecular formula C₅H₁₂N₂S. It is a thioamide derivative, characterized by the presence of an amino group and a methyl group attached to a butane backbone. This compound is primarily used for research purposes and has various applications in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylbutanethioamide can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired thioamide.

Another method involves the cyanoacetylation of amines, where the treatment of substituted amines with alkyl cyanoacetates under different reaction conditions yields cyanoacetamide derivatives. These derivatives can then be converted to thioamides through further chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylbutanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3-methylbutanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbutanethioamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methylbutanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for specific research applications where thioamide chemistry is of interest.

Properties

IUPAC Name

2-amino-3-methylbutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHCWSCJPWLNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methylbutanethioamide
Reactant of Route 2
2-Amino-3-methylbutanethioamide
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methylbutanethioamide
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methylbutanethioamide
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methylbutanethioamide
Reactant of Route 6
2-Amino-3-methylbutanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.